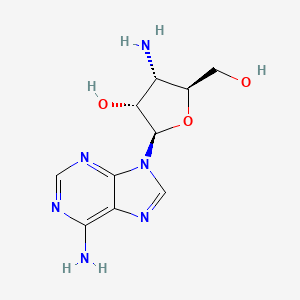3'-Amino-3'-deoxyadenosine
CAS No.: 2504-55-4
Cat. No.: VC1570486
Molecular Formula: C10H14N6O3
Molecular Weight: 266.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2504-55-4 |
|---|---|
| Molecular Formula | C10H14N6O3 |
| Molecular Weight | 266.26 g/mol |
| IUPAC Name | (2R,3R,4S,5S)-4-amino-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol |
| Standard InChI | InChI=1S/C10H14N6O3/c11-5-4(1-17)19-10(7(5)18)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1,11H2,(H2,12,13,14)/t4-,5-,7-,10-/m1/s1 |
| Standard InChI Key | ILDPUOKUEKVHIL-QYYRPYCUSA-N |
| Isomeric SMILES | C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)N)O)N |
| SMILES | C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)N)O)N |
| Canonical SMILES | C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)N)O)N |
Introduction
Chemical Structure and Properties
Molecular Structure
3'-Amino-3'-deoxyadenosine (also known as spalgomycin) is a modified nucleoside with the molecular formula C₁₀H₁₄N₆O₃ and a molecular weight of 266.26 g/mol . The compound is characterized by the replacement of the 3'-hydroxyl group of adenosine with an amino group. Its chemical structure can be systematically named as (2R,3R,4S,5S)-4-amino-2-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol .
The compound maintains the adenine base connected to a modified ribose sugar through an N-glycosidic bond. The structural modification at the 3' position significantly alters the compound's biological properties compared to adenosine, particularly its interaction with various enzymes involved in nucleic acid metabolism.
Identification and Physical Properties
3'-Amino-3'-deoxyadenosine has several identifiers that aid in its recognition across chemical databases and literature. Table 1 summarizes the key identifiers and properties of this compound.
Table 1: Identification and Physical Properties of 3'-Amino-3'-deoxyadenosine
| Property | Value |
|---|---|
| CAS Number | 2504-55-4 |
| Common Synonyms | Spalgomycin; Adenosine, 3'-amino-3'-deoxy- |
| Molecular Formula | C₁₀H₁₄N₆O₃ |
| Molecular Weight | 266.26 g/mol |
| Chemical Class | Purine nucleosides; Aminonucleosides |
| IUPAC Name | (2R,3R,4S,5S)-4-Amino-2-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol |
The presence of the amino group at the 3' position introduces a basic functionality to the molecule, influencing its solubility, acid-base properties, and interactions with biological targets. This structural modification is critical to its biological activity, particularly its ability to interfere with viral replication processes.
Synthesis Methods
Synthetic Approaches
The synthesis of 3'-amino-3'-deoxyadenosine and its derivatives has been an area of significant research interest due to their potential therapeutic applications. A practical synthetic route for 3'-aminoacylamino-3'-deoxyadenosines, which are analogues of the antibiotic puromycin, has been developed starting from adenosine . This multistep approach involves three key phases: oxidation, reduction, and substitution.
The key intermediate in the synthesis is the 3'-azido derivative (compound 10), which is obtained through the 3'-oxidation/reduction/substitution procedure . This approach has been refined to include a modified purification protocol that can be implemented on a larger scale, particularly for the oxidation step using the Garegg reagent .
Coupling Reactions and Yields
This synthetic methodology demonstrates the feasibility of producing 3'-amino-3'-deoxyadenosine derivatives in quantities sufficient for biological evaluation and potential pharmaceutical development. The ability to efficiently synthesize these compounds has been crucial for investigating their structure-activity relationships and therapeutic potential.
Biological Activities
Antiviral Properties Against DNA Viruses
Research has indicated that molecular modifications of 3'-amino-3'-deoxyadenosine tend to reduce its biological activity . This observation highlights the importance of the 3'-amino group in the compound's mechanism of action.
Table 2: Antiviral Activity of 3'-Amino-3'-deoxyadenosine Against DNA Viruses
| Virus | Antiviral Effect | Cytotoxicity Relationship |
|---|---|---|
| Adenovirus 5 | Inhibition of viral multiplication | Cytotoxic at similar concentrations |
| Herpesvirus hominis 1 | Inhibition of viral multiplication | Cytotoxic at similar concentrations |
| Vaccinia virus | Inhibition of viral multiplication | Cytotoxic at similar concentrations |
Interestingly, the antiviral activity of 3'-amino-3'-deoxyadenosine compounds against adenovirus 5 was enhanced in the presence of an adenosine deaminase inhibitor, though this also increased cytotoxicity . This suggests that preventing the metabolic degradation of these compounds may potentiate their biological effects.
Mechanism of Action
The antiviral effects of 3'-amino-3'-deoxyadenosine and its derivatives are likely due to their interference with cellular metabolism, which indirectly impacts viral replication . The structural similarity to natural nucleosides allows these compounds to interact with enzymes involved in nucleic acid synthesis, potentially leading to the incorporation of these modified nucleosides into nascent DNA or RNA, which may then disrupt further synthesis or function.
For HIV-1 specifically, 3'-aminonucleoside analogs appear to target the reverse transcription step, inhibiting the viral RNA-dependent DNA polymerase (reverse transcriptase) . This selective inhibition of viral polymerases over cellular enzymes forms the basis of their potential therapeutic application.
Derivatives and Analogues
N(6)-methyl-3'-amino-3'-deoxyadenosine (MA-Ado)
One notable derivative is N(6)-methyl-3'-amino-3'-deoxyadenosine, also known as MA-Ado . This compound features a methyl group at the N6 position of the adenine base in addition to the 3'-amino substitution on the ribose. It has the molecular formula C₁₁H₁₆N₆O₃ and a molecular weight of 280.28 g/mol .
MA-Ado represents an important example of how structural modifications to the parent compound can be used to potentially optimize biological activities or pharmacokinetic properties.
3'-(Aminomethyl)-3'-deoxyadenosine
Another significant derivative is 3'-(Aminomethyl)-3'-deoxyadenosine, which contains an aminomethyl group at the 3' position rather than a direct amino substitution . This compound shares the molecular formula C₁₁H₁₆N₆O₃ and molecular weight of 280.28 g/mol with MA-Ado, but differs in the positioning of the additional carbon .
The structural variation in this compound exemplifies how modifications to the 3' position can be extended beyond simple amino substitution, potentially altering the compound's binding properties, metabolic stability, or biological activities.
Phosphorylated Derivatives
The phosphorylated derivatives of 3'-amino-3'-deoxyadenosine, such as 3'-Deoxy 3'-Amino Adenosine-5'-Diphosphate, represent another important class of analogues . These compounds feature phosphate groups at the 5' position of the ribose, which can affect their cellular uptake, metabolism, and mechanism of action.
The diphosphate derivative has the molecular formula C₁₀H₁₆N₆O₉P₂ and a monoisotopic mass of 426.045399164 . Such phosphorylated derivatives may bypass certain activation steps required for nucleoside analogues to exert their biological effects, potentially enhancing their efficacy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume